molecular formula C30H48O4 B580434 triptocallic acid A CAS No. 190906-61-7

triptocallic acid A

Cat. No.: B580434
CAS No.: 190906-61-7
M. Wt: 472.71
InChI Key: IWVWTVWLRSUYNC-BDQDAIHRSA-N
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Description

Triptocallic acid A is a natural product belonging to the diterpenoid family. It was first isolated from the roots of Tripterygium wilfordii Hook F, a traditional Chinese medicinal plant. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, immunosuppressive, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of triptocallic acid A involves the extraction from the roots of Tripterygium wilfordii. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The callus of Tripterygium wilfordii var. regelii has been reported to afford this compound along with other pentacyclic triterpenes .

Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from the plant sources. The process involves cultivating the plant, harvesting the roots, and performing solvent extraction to isolate the compound. The extracted product is then purified to achieve the desired purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Triptocallic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.

    Substitution: Substitution reactions can be carried out using reagents like halogens and nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Triptocallic acid A has a wide range of scientific research applications due to its biological activities:

    Chemistry: It is used as a model compound for studying diterpenoid synthesis and reactions.

    Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

    Medicine: this compound is investigated for its potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and cancers.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control processes.

Comparison with Similar Compounds

Triptocallic acid A is unique among diterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

    Triptocallic acid C: Another pentacyclic triterpene isolated from Tripterygium wilfordii with similar biological activities.

    Triptocallic acid D: A related compound with a similar structure and biological properties.

    Triptolide: A diterpene triepoxide from the same plant, known for its potent anti-inflammatory and anticancer activities.

In comparison, this compound stands out due to its distinct mechanism of action and broader range of biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(1R,2R,4S,4aR,6aR,6aS,6bR,8aR,10R,12aR,14bS)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O4/c1-17-18(25(33)34)16-23(32)28(5)14-15-29(6)19(24(17)28)8-9-21-27(4)12-11-22(31)26(2,3)20(27)10-13-30(21,29)7/h8,17-18,20-24,31-32H,9-16H2,1-7H3,(H,33,34)/t17-,18+,20-,21+,22+,23-,24-,27-,28-,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVWTVWLRSUYNC-BDQDAIHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@@H]1C3=CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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